

Deucravacitinib: A Comparative Analysis of Selectivity for TYK2 Over Other Janus Kinases

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Deucravacitinib is a novel, orally administered, selective inhibitor of tyrosine kinase 2 (TYK2) that operates through an allosteric mechanism.[1][2][3][4] Unlike other Janus kinase (JAK) inhibitors that target the conserved ATP-binding catalytic domain (JH1), deucravacitinib binds to the structurally distinct regulatory pseudokinase domain (JH2) of TYK2.[3] This unique binding mechanism confers high functional selectivity for TYK2 over the other members of the JAK family: JAK1, JAK2, and JAK3.[1][2][3][4] This high selectivity is anticipated to result in a more favorable safety profile by minimizing off-target effects associated with broader JAK inhibition.

Selectivity Profile: A Quantitative Comparison

The selectivity of deucravacitinib for TYK2 has been demonstrated in various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) of deucravacitinib against different JAK-mediated signaling pathways in human whole blood assays, compared to other approved JAK inhibitors.



Compound	TYK2/JAK2 (IL-12 induced IFN-y) IC50 (nM)	JAK1/JAK3 (IL-2 induced pSTAT5) IC50 (nM)	JAK2/JAK2 (TPO induced pSTAT3) IC50 (nM)
Deucravacitinib	5.9	>10,000	>10,000
Tofacitinib	330	17	23
Upadacitinib	660	33	67
Baricitinib	1200	48	48

Data sourced from in vitro whole blood assays.[1][2][4]

As the data indicates, deucravacitinib is a potent inhibitor of the TYK2-mediated pathway, while exhibiting minimal to no activity against JAK1, JAK2, and JAK3 mediated pathways at clinically relevant concentrations.[1][2][3] In cellular signaling assays, deucravacitinib has shown over 100-fold greater selectivity for TYK2 versus JAK1/3 and over 2000-fold greater selectivity for TYK2 versus JAK2.[3]

Experimental Protocols

The determination of the IC50 values for the different JAK-mediated signaling pathways was conducted using in vitro human whole blood assays. These assays are designed to measure the inhibition of specific cytokine-induced signaling events that are dependent on particular JAK pairings.

Principle of the Assay: The assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, a key downstream event in the JAK-STAT signaling cascade. Different cytokines are used to selectively activate specific JAK pathways.

Detailed Methodology:

- Whole Blood Collection: Fresh human whole blood is collected from healthy donors.
- Compound Incubation: Aliquots of the whole blood are pre-incubated with serially diluted concentrations of the test compounds (e.g., deucravacitinib, tofacitinib) or a vehicle control



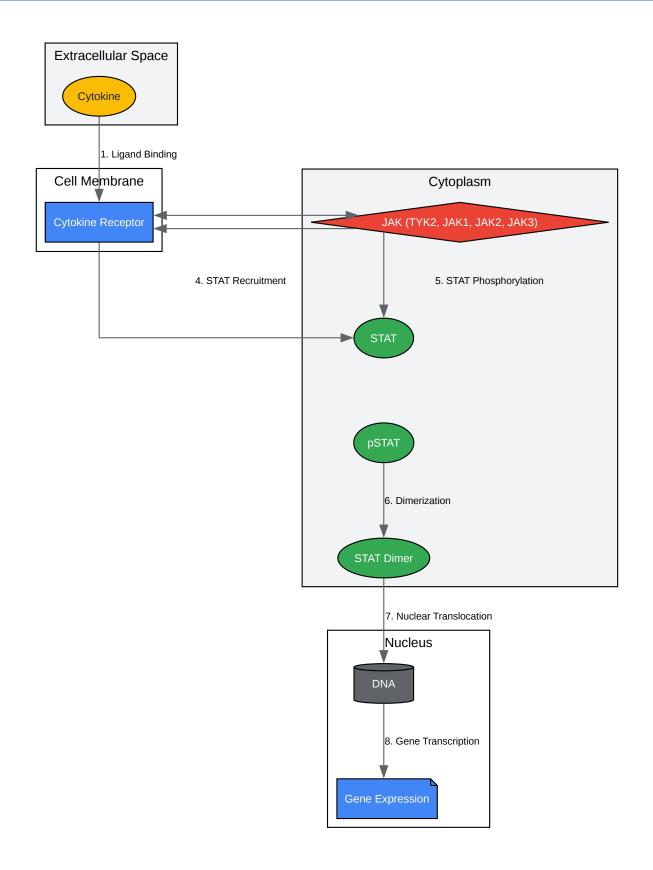
(DMSO).

- Cytokine Stimulation: Following incubation with the inhibitor, the blood samples are stimulated with a specific cytokine to activate a particular JAK-mediated pathway:
 - TYK2/JAK2 Pathway: Interleukin-12 (IL-12) is used to induce the production of Interferongamma (IFN-y), a process dependent on TYK2 and JAK2.
 - JAK1/JAK3 Pathway: Interleukin-2 (IL-2) is used to induce the phosphorylation of STAT5 (pSTAT5), which is mediated by the JAK1/JAK3 heterodimer.[5]
 - JAK2/JAK2 Pathway: Thrombopoietin (TPO) is used to induce the phosphorylation of STAT3 (pSTAT3), a process mediated by the JAK2/JAK2 homodimer.[5]
- Cell Lysis and Staining: After stimulation, red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular staining.
- Flow Cytometry Analysis: The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5, anti-pSTAT3). The level of STAT phosphorylation is then quantified using flow cytometry.
- IC50 Determination: The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation (IC50).

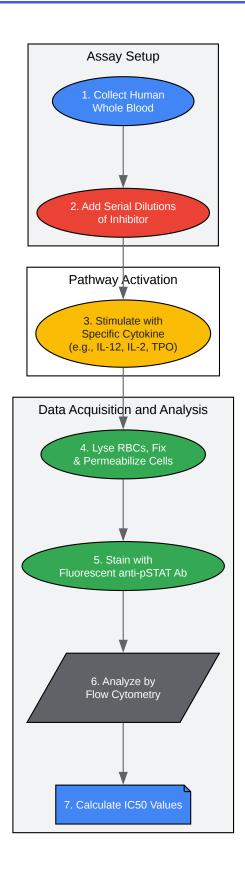
Visualizing the JAK-STAT Pathway and Experimental Workflow

To better understand the context of TYK2 inhibition and the methodology used for its characterization, the following diagrams illustrate the JAK-STAT signaling pathway and the experimental workflow for assessing inhibitor selectivity.









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